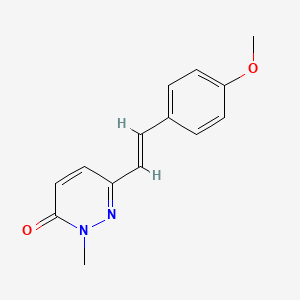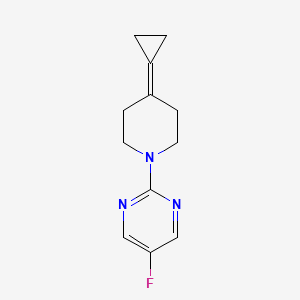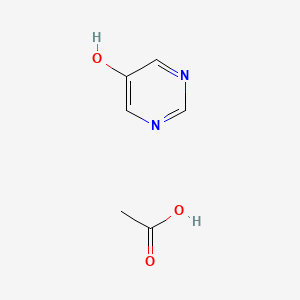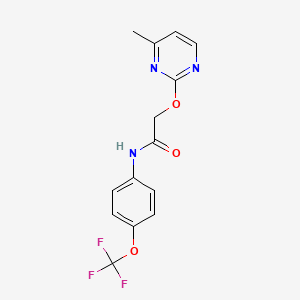
6-(4-metoxiestiril)-2-metil-3(2H)-piridazinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a methoxystyryl group attached to the pyridazinone ring
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as photoinitiators for polymerization reactions
Mecanismo De Acción
Target of Action
Similar compounds such as resveratrol analogues have been shown to target proteins involved in cell cycle regulation, such as p53 and p21 .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest through the activation of p53 and p21 . This leads to apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect the p53 and p21 pathways, leading to cell cycle arrest and apoptosis . The activation of these pathways can result in the suppression of tumor growth, making this compound potentially useful in cancer treatment.
Result of Action
The activation of p53 and p21 pathways by similar compounds leads to cell cycle arrest and apoptosis . This can result in the suppression of tumor growth, indicating potential anti-cancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-3(2H)-pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-hydroxystyryl)-2-methyl-3(2H)-pyridazinone.
Reduction: Formation of 6-(4-methoxyethyl)-2-methyl-3(2H)-pyridazinone.
Substitution: Formation of 6-(4-halostyryl)-2-methyl-3(2H)-pyridazinone.
Comparación Con Compuestos Similares
6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran: This compound has a similar structure but with a benzofuran ring instead of a pyridazinone ring.
(Z)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde: This compound has a benzaldehyde group instead of a pyridazinone ring.
The uniqueness of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-10H,1-2H3/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFDAHNIOHXPA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)


![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)
![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)



![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

